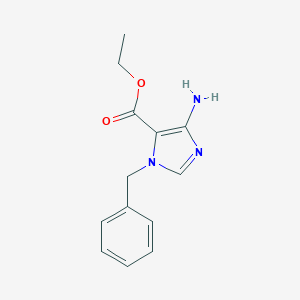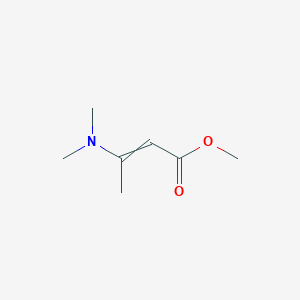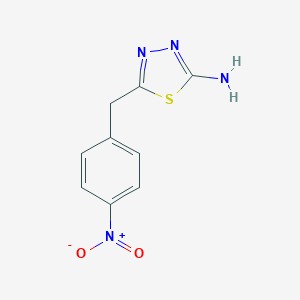
5-(4-硝基苄基)-1,3,4-噻二唑-2-胺
描述
5-(4-Nitrobenzyl)-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a nitrobenzyl group attached to the thiadiazole ring imparts unique chemical and biological properties to this compound.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored as a potential hypoxia-activated prodrug for cancer therapy due to its ability to release active drugs under low oxygen conditions.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
Target of Action
Compounds with similar structures, such as s-(4-nitrobenzyl)glutathione, have been found to interact with glutathione s-transferase p .
Mode of Action
Nitrobenzyl derivatives are known to undergo redox reactions under hypoxic conditions, which can lead to dramatic changes in the electron density of the aromatic group . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Benzene sulfonamide pyrazole thio-oxadiazole derivatives, which share structural similarities with the compound , have been found to exhibit antimicrobial and antitubercular activity . This suggests that the compound may interact with biochemical pathways related to these biological processes.
Pharmacokinetics
S-(4-nitrobenzyl)glutathione, a structurally similar compound, has been found to interact with glutathione s-transferase p, which could potentially influence its pharmacokinetic properties .
Result of Action
Nitrobenzyl derivatives are known to undergo redox reactions under hypoxic conditions , which could potentially lead to changes in cellular redox status and influence various cellular processes.
Action Environment
The action, efficacy, and stability of 5-(4-Nitrobenzyl)-1,3,4-thiadiazol-2-amine could potentially be influenced by various environmental factors. For instance, the redox reactions undergone by nitrobenzyl derivatives are influenced by the presence of hypoxic conditions . Therefore, the compound’s action could potentially be influenced by the oxygen levels in its environment.
生化分析
Biochemical Properties
The biochemical properties of 5-(4-Nitrobenzyl)-1,3,4-thiadiazol-2-amine are not fully understood due to the limited available research. Nitrobenzyl compounds are known to interact with various enzymes and proteins. For instance, S-(4-Nitrobenzyl)-6-thioinosine (NBMPR), a nitrobenzyl compound, is known to inhibit transport of nucleosides mediated by equilibrative nucleoside transporters . It’s plausible that 5-(4-Nitrobenzyl)-1,3,4-thiadiazol-2-amine may have similar interactions.
Cellular Effects
The cellular effects of 5-(4-Nitrobenzyl)-1,3,4-thiadiazol-2-amine are yet to be fully explored. Nitrobenzyl compounds have been shown to have effects on various types of cells. For example, NBMPR has been found to block the efflux activity of the Breast Cancer Resistance Protein, influencing cell function .
Molecular Mechanism
Nitrobenzyl compounds are known to undergo reductive fragmentation, a process that could potentially lead to changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on similar nitrobenzyl compounds have shown that the yield of released anilines decreased over time following nitro group reduction .
Metabolic Pathways
Nitrobenzyl compounds are known to undergo reductive fragmentation, which could potentially involve various enzymes .
Transport and Distribution
Nbmpr, a nitrobenzyl compound, has been found to inhibit the transport of nucleosides, suggesting potential interactions with transporters .
Subcellular Localization
Nitrobenzyl compounds are known to interact with various cellular components, suggesting potential localization within specific cellular compartments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Nitrobenzyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-nitrobenzyl bromide with 2-amino-1,3,4-thiadiazole. The reaction is carried out in the presence of a base such as potassium carbonate or sodium ethoxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
5-(4-Nitrobenzyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.
Substitution: Potassium carbonate or sodium ethoxide in ethanol or acetonitrile.
Condensation: Aldehydes or ketones in the presence of an acid catalyst like p-toluenesulfonic acid.
Major Products Formed
Reduction: 5-(4-Aminobenzyl)-1,3,4-thiadiazol-2-amine.
Substitution: Various substituted thiadiazole derivatives.
Condensation: Imine derivatives with potential biological activities.
相似化合物的比较
Similar Compounds
4-Nitrobenzyl-4-aminopyridinium tetrachlorocuprate (II): A compound with similar nitrobenzyl functionality but different core structure.
4-Nitrobenzyl bromide: A precursor used in the synthesis of various nitrobenzyl derivatives.
4-Nitrobenzaldehyde: Another nitrobenzyl compound with different reactivity and applications.
Uniqueness
5-(4-Nitrobenzyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. The combination of the nitrobenzyl group and the thiadiazole ring makes it a versatile compound for various applications, particularly in the development of hypoxia-activated prodrugs for cancer therapy.
属性
IUPAC Name |
5-[(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2S/c10-9-12-11-8(16-9)5-6-1-3-7(4-2-6)13(14)15/h1-4H,5H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPDFKYKTMICSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NN=C(S2)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350676 | |
| Record name | 5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247225-84-9 | |
| Record name | 5-[(4-Nitrophenyl)methyl]-1,3,4-thiadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=247225-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




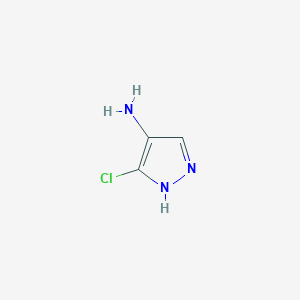


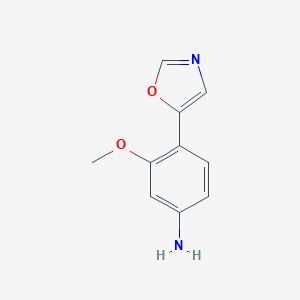
![Ethanone, 1-(4-methylphenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B176861.png)
![12-(NaphthaleN-2yl)benoza[a]athracene](/img/structure/B176865.png)

